21-ヒドロキシステロイド

21-ヒドロキシステロイドは、副腎皮質ホルモン代謝における重要な中間体であり、主にコルチゾールやコルチコステロンの生合成経路に関与する。この化合物は、ステロイド骨格の21位にヒドロキシル基を有し、酵素21-ヒドロキシラーゼによるプロゲステロンの水酸化反応により生成される。臨床的には、先天性副腎過形成(CAH)の診断マーカーとして有用であり、尿中排泄量の測定により21-ヒドロキシラーゼ欠損症の評価が可能である。また、本物質はグルココルチコイドやミネラルコルチコイド前駆体としての役割を果たすため、内分泌学研究における標準試薬としての需要が高い。高純度品(98%以上)は、LC-MS/MSを用いた微量分析やin vitro酵素反応系における基質としての利用に適している。

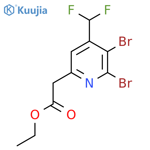

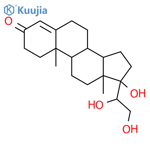

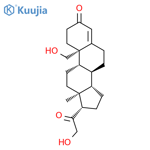

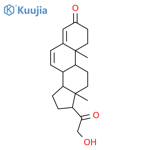

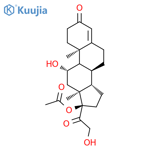

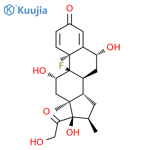

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

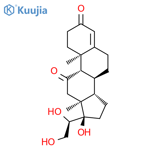

|

4-Pregnen-17alpha,20alpha,21-triol-3-one | 3946-10-9 | C21H32O4 |

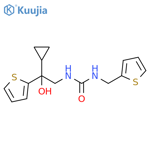

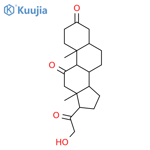

|

Pregn-4-en-3-one,11,20,21-trihydroxy-, (11b)- | 35531-74-9 | C21H32O4 |

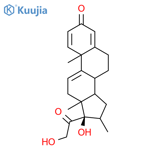

|

Pregn-4-ene-3,20-dione,19,21-dihydroxy- (8CI,9CI) | 2394-23-2 | C21H30O4 |

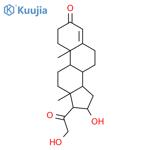

|

Pregna-4,6-diene-3,20-dione,21-hydroxy- (8CI,9CI) | 17916-84-6 | C21H28O3 |

|

Hydrocortisone 17-Acetate | 16463-74-4 | C23H32O6 |

|

20b-Dihydrocortisone | 116-59-6 | C21H30O5 |

|

5β-Pregnan-21-ol-3,11,20-trione | 10417-86-4 | C21H30O4 |

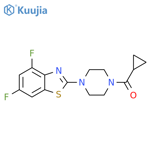

|

Vamorolone | 13209-41-1 | C22H28O4 |

|

Pregn-4-ene-3,20-dione,16,21-dihydroxy-, (16a)- (9CI) | 601-39-8 | C21H30O4 |

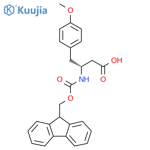

|

6b-Hydroxy Dexamethasone | 55879-47-5 | C22H29FO6 |

関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

推奨される供給者

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品